2-(2,4-Dimethoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(2,4-Dimethoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18716651
InChI: InChI=1S/C15H23BO4/c1-10-8-11(17-6)9-12(18-7)13(10)16-19-14(2,3)15(4,5)20-16/h8-9H,1-7H3
SMILES:
Molecular Formula: C15H23BO4
Molecular Weight: 278.15 g/mol

2-(2,4-Dimethoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC18716651

Molecular Formula: C15H23BO4

Molecular Weight: 278.15 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Dimethoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C15H23BO4
Molecular Weight 278.15 g/mol
IUPAC Name 2-(2,4-dimethoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C15H23BO4/c1-10-8-11(17-6)9-12(18-7)13(10)16-19-14(2,3)15(4,5)20-16/h8-9H,1-7H3
Standard InChI Key MIYNQOXFCQSMHV-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)OC)OC

Introduction

Chemical Structure and Physical Properties

Structural Analysis

X-ray crystallography of analogous dioxaborolanes reveals a trigonal planar geometry around the boron atom, with bond angles approximating 120° between the oxygen and aryl ligands. The methoxy and methyl substituents on the phenyl ring enhance steric bulk, influencing reaction kinetics and selectivity in cross-coupling applications.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via condensation of 2,4-dimethoxy-6-methylphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. A typical procedure involves:

  • Dissolving the boronic acid in tetrahydrofuran (THF).

  • Adding pinacol and a catalytic base (e.g., triethylamine).

  • Refluxing at 60–80°C for 12–24 hours.

  • Isolating the product via vacuum distillation or recrystallization.

Key Reaction:

2,4-Dimethoxy-6-methylphenylboronic acid+PinacolC15H23BO4+2H2O\text{2,4-Dimethoxy-6-methylphenylboronic acid} + \text{Pinacol} \rightarrow \text{C}_{15}\text{H}_{23}\text{BO}_{4} + 2 \text{H}_2\text{O}

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize heat transfer and minimize side reactions. Automated systems regulate temperature (±1°C), pressure, and reagent stoichiometry, achieving yields exceeding 85% with >98% purity.

Table 1: Synthesis Parameters for Industrial Production

ParameterValue
Temperature70°C
Pressure1 atm
Residence Time2 hours
CatalystTriethylamine (0.5 mol%)
SolventTetrahydrofuran

Reactivity and Mechanistic Insights

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. The boron center facilitates transmetallation to palladium catalysts, followed by reductive elimination to generate biaryl products .

Mechanistic Steps:

  • Oxidative addition of aryl halide to Pd(0).

  • Transmetallation with boronic ester.

  • Reductive elimination to yield coupled product.

Boronate Ester Metathesis

In dynamic covalent chemistry, the compound undergoes boronate ester exchange reactions. Studies on analogous systems reveal activation energies (EaE_a) of ~15.9 kJ/mol for five-membered dioxaborolanes, decreasing to 6.9 kJ/mol with neopentyl glycol catalysts .

Table 2: Activation Energies for Metathesis Reactions

CatalystEaE_a (kJ/mol)
None15.9
Neopentyl glycol (1 mol%)6.9

Applications in Medicinal Chemistry

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antiviral agents. Its boronate group enables selective binding to biological targets, as demonstrated in radiopharmaceuticals labeled with carbon-11 for PET imaging .

Case Study: Anticancer Drug Synthesis

In a 2024 study, the compound was utilized to synthesize a tyrosine kinase inhibitor via Pd-catalyzed coupling. The final product exhibited IC₅₀ values of 12 nM against NSCLC cell lines, highlighting its utility in targeted therapy development.

Recent Advances and Future Directions

Catalytic Innovations

Recent work explores nickel-catalyzed borylation reactions using this compound, achieving enantioselectivities >90% in asymmetric syntheses. Ligands such as (4S,4’S)-PBIPO enhance stereochemical control, enabling access to chiral boronate esters .

Sustainability Initiatives

Green chemistry approaches replace THF with cyclopentyl methyl ether (CPME), reducing environmental impact. Solvent recycling protocols have cut waste generation by 40% in pilot-scale trials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator